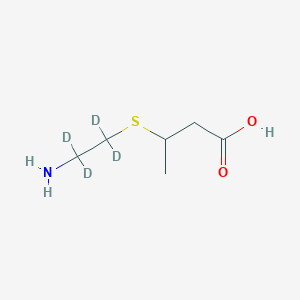

3-(2-Amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amino acids are organic compounds that combine to form proteins. They are essential to life and are found in all living organisms. Every amino acid contains an amino group (-NH2), a carboxyl group (-COOH), and a side chain or R group, which are all attached to the alpha (α) carbon .

Synthesis Analysis

Amino acids can be synthesized through various methods. One common method is the amination of alpha-bromocarboxylic acids. The bromoacids are prepared from carboxylic acids by reaction with Br2 + PCl3 .Molecular Structure Analysis

The structure of an amino acid includes the amino group, the carboxyl group, and the side-chain or R group all attached to the α-carbon . The R group is the part that distinguishes one amino acid from the next .Chemical Reactions Analysis

Amino acids undergo reactions characteristic of carboxylic acids and amines. The reactivity of these functional groups is particularly important in linking amino acids together to form peptides and proteins .Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline substances. Most amino acids are tasteless, but some are sweet (e.g., Glycine, Alanine) and some are bitter (e.g., Arginine). Amino acids have a high melting point (200-300°C) due to ionic property .Applications De Recherche Scientifique

Bioconversion and Degradation Studies

Research into sulfanilic acid (4-aminobenzenesulfonic acid), a structurally related compound, highlights its use in chemical industries for the synthesis of dyes and drugs. Novosphingobium resinovorum SA1, a bacterium, can degrade sulfanilic acid, utilizing it as its sole carbon, nitrogen, and sulfur source, indicating the potential for microbial degradation of related compounds like 3-(2-Amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid in environmental bioremediation efforts (Hegedűs et al., 2017).

Spectroscopic Analysis and Material Characterization

The vibrational spectra of zwitterionic 3-Aminobutanoic acid, a compound similar in structure to the one of interest, have been supported by DFT calculations. This work, focusing on understanding the zwitterionic form in solid phase, suggests applications in material science for the characterization and design of novel materials with specific electronic or optical properties (Yalagi, 2022).

Synthetic Pathways for Bioactive Molecules

The study of amino acids, including efforts to synthesize (S)- and (R)-2-amino-4-hydroxybutanoic acid, demonstrates the utility of this compound and its analogs in the synthesis of chiral building blocks for pharmaceuticals. This indicates a broader application in drug development and the synthesis of industrially relevant products (Hernández et al., 2017).

Coordination Chemistry and Complex Formation

Palladium(II) coordination compounds with 2-aminooxypropanoic acid and its derivatives, by analogy, suggest the potential for this compound to form novel coordination complexes. These complexes could have implications in catalysis, material science, and as precursors for the synthesis of complex molecules (Warnke & Trojanowska, 1993).

Propriétés

IUPAC Name |

3-(2-amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-5(4-6(8)9)10-3-2-7/h5H,2-4,7H2,1H3,(H,8,9)/i2D2,3D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCUGHGNCMGICI-RRVWJQJTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)SCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])SC(C)CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2976811.png)

![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2976815.png)

![N,N-dimethyl-3-sulfanyl-7-oxa-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-11-sulfonamide](/img/structure/B2976816.png)

![1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2976818.png)

![2,4-Dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976820.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2976823.png)